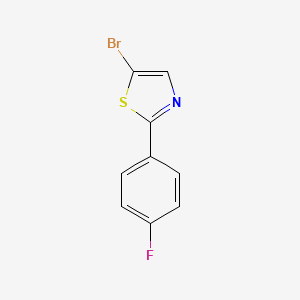

5-Bromo-2-(4-fluorophenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrFNS |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

5-bromo-2-(4-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H |

InChI Key |

XOVQPRMBCZAWOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 4 Fluorophenyl Thiazole and Its Derivatives

Strategic Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole core is a fundamental aspect of synthesizing 5-bromo-2-(4-fluorophenyl)thiazole. Various methods have been developed, ranging from classic named reactions to modern, highly efficient protocols.

Hantzsch Thiazole Synthesis and its Adaptations for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The process is known for its simplicity and often results in high yields of the thiazole product. chemhelpasap.com The general mechanism commences with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom on the ketone carbonyl, leading to the formation of the thiazole ring after dehydration. chemhelpasap.com

For the synthesis of 2,5-disubstituted thiazoles, such as the target compound, adaptations to the classic Hantzsch synthesis are necessary. One of the challenges is the instability of α-haloaldehydes that would be required for such substitutions. organic-chemistry.org To overcome this, researchers have developed alternative strategies. For instance, a novel method involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst. organic-chemistry.org This process generates 3-sulfonyl-4-thiazolines, which then aromatize to form the desired 2,5-disubstituted thiazoles. organic-chemistry.org This approach has proven versatile, allowing for the synthesis of thiazoles with a variety of substituents. organic-chemistry.org

Furthermore, the Hantzsch synthesis can be adapted for one-pot, multi-component procedures. An efficient and environmentally friendly method utilizes a silica-supported tungstosilisic acid catalyst for the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes. mdpi.com This approach provides good yields of new substituted Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. mdpi.com The reaction conditions can also influence the regioselectivity of the Hantzsch synthesis. For example, performing the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| α-Haloketone, Thioamide | - | Thiazoles | synarchive.comchemhelpasap.com |

| 1-Sulfonyl-1,2,3-triazoles, Thionoesters | Rhodium(II) catalyst | 2,5-Disubstituted thiazoles | organic-chemistry.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | mdpi.com |

| α-Halogeno ketones, N-Monosubstituted thioureas | Acidic conditions | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

Multi-Step Reaction Sequences for Complex Thiazole Architectures

The synthesis of more complex thiazole derivatives often necessitates multi-step reaction sequences. researchgate.net These sequences allow for the controlled introduction of various functional groups onto the thiazole core. For example, a versatile approach to 2,4-disubstituted thiazoles involves a multi-component reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide. researchgate.net

Another strategy for accessing 2,5-disubstituted thiazoles starts from N-substituted α-amino acids. This metal-free method utilizes thionyl chloride for carboxylic acid activation, followed by intramolecular cyclization and in situ sulfoxide (B87167) deoxygenation to afford the target thiazoles in excellent yields. nih.govchemrxiv.org This robust and scalable protocol bypasses the need for complex reagents and simplifies the synthesis. nih.govchemrxiv.org

The construction of thiazole-containing hybrid molecules also relies on multi-step syntheses. For instance, thiophene-coupled thiazolyl-pyrazoline hybrids have been synthesized by reacting phenacyl bromide with 3-(5-chloro/methylthiophen-2-yl)-5-(4-fluorophenyl)-1-thiocarbamoyl-2-pyrazoline. acs.org Similarly, thiazole-linked triazoles have been prepared through the cyclization of pyrazole-1-carbothioamides with phenacyl bromides. acs.org

One-Pot and Multi-Component Reaction Protocols for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry. elsevierpure.comnih.govnih.gov These reactions allow for the formation of complex molecules from three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates. researchgate.netnih.gov

Several MCRs have been developed for the synthesis of substituted thiazoles. A notable example is a gold(I)-catalyzed one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes, N-oxides, and thioamides at room temperature. mdpi.com This method offers high efficiency and mild reaction conditions. mdpi.com Another approach describes a new MCR of oxo components, primary amines, thiocarboxylic acids, and a special isocyanide to yield 2,4-disubstituted thiazoles, which is amenable to combinatorial chemistry. researchgate.netrug.nl

Furthermore, a one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent has been reported, showcasing the utility of one-pot methods for related heterocyclic systems. elsevierpure.com High-order MCRs, involving five or more components, offer even greater efficiency and molecular diversity. beilstein-journals.org For example, a high-order MCR has been used to synthesize 1,5-disubstituted tetrazole-indole hybrids through a sequential Ugi-azide reaction and a Pd/Cu-catalyzed heteroannulation cascade. beilstein-journals.org

Regioselective Halogenation Strategies

The introduction of a bromine atom at a specific position of the thiazole ring is a crucial step in the synthesis of this compound. This requires precise control over the regioselectivity of the halogenation reaction.

Bromination at the 5-Position of the Thiazole Core

The direct bromination of the thiazole ring can be challenging. While vapor-phase bromination of thiazole can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole, this method lacks selectivity. ias.ac.in More controlled and regioselective methods are therefore preferred.

A developed strategy for the specific bromination of the thiazole core at the 5-position involves a decarboxylative bromination approach. researchgate.netbeilstein-archives.org This method allows for the implementation of various cross-coupling reactions on the resulting 5-bromothiazoles. researchgate.netbeilstein-archives.org An efficient synthesis utilizes a sodium hydroxide/water mixture as the solvent and tetra-butylammonium tribromide as the bromine source, leading to high yields of the 5-bromo product. beilstein-archives.org

The reactivity of the thiazole ring towards electrophilic substitution is influenced by the substituents already present. For instance, in the bromination of 2-acetamido-5-methylthiazole, the nitro group enters the 4-position. ias.ac.in However, in the case of 2-acetamido-5-bromothiazole, nitration leads to the replacement of the bromine atom at the C5 position. ias.ac.in The use of N-bromosuccinimide (NBS) is a common and effective method for regioselective bromination of various heterocyclic compounds. mdpi.comresearchgate.net

Introduction of Fluorophenyl Moieties via Specific Synthetic Routes

The incorporation of the 4-fluorophenyl group at the 2-position of the thiazole ring is another key synthetic challenge. This is often achieved through the use of a pre-functionalized starting material or through cross-coupling reactions.

One common approach involves the Hantzsch synthesis using a thioamide that already contains the 4-fluorophenyl group. For example, the condensation of 2-bromo-4'-fluoroacetophenone (B32570) with various thiosemicarbazones leads to the formation of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. nih.gov Similarly, the synthesis of 2-(4-fluorophenyl)thiazole (B3070699) derivatives can be achieved by reacting appropriate starting materials in a condensation-cyclization sequence. ontosight.ai

Another powerful method for introducing aryl groups, including the 4-fluorophenyl moiety, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a boronic acid or its ester with a halide. nih.gov For instance, 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles have been synthesized via a Suzuki-Miyaura coupling between (3-adamant-1-yl)-(4-fluorophenyl)boronic acid and a 2-bromothiazole derivative. nih.gov This highlights the utility of coupling reactions in the late-stage functionalization of the thiazole core.

| Method | Key Reagents | Description | Reference |

|---|---|---|---|

| Hantzsch Synthesis | 2-Bromo-4'-fluoroacetophenone, Thiosemicarbazones | Condensation reaction to form 4-(4-fluorophenyl)thiazole derivatives. | nih.gov |

| Suzuki-Miyaura Coupling | (3-Adamant-1-yl)-(4-fluorophenyl)boronic acid, 2-Bromothiazole derivative, Palladium catalyst | Palladium-catalyzed cross-coupling to introduce the fluorophenyl group. | nih.gov |

Functionalization and Derivatization Reactions of this compound

The presence of a bromine atom at the 5-position of the thiazole ring in this compound offers a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, leading to the generation of novel derivatives with tailored properties.

Cross-Coupling Reactions at the Bromine Atom (e.g., Suzuki Reaction)

The bromine atom at the C5 position of the thiazole ring is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki reaction being a prominently utilized method. This reaction facilitates the formation of a carbon-carbon bond between the thiazole core and various aryl or heteroaryl boronic acids or their esters.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds and has been successfully applied to 5-bromothiazole (B1268178) derivatives. For instance, the coupling of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid is a key step in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, a compound with potential anticancer activity. mdpi.com The general applicability of Suzuki reactions on 5-bromothiazoles allows for the introduction of numerous building blocks, including those with olefinic or triple bond structures. beilstein-archives.org

The efficiency of the Suzuki reaction can be influenced by several factors, including the choice of catalyst, base, and solvent. A common catalytic system for these reactions is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). beilstein-archives.orgmdpi.com The choice of base and solvent is also critical, with combinations like potassium carbonate (K₂CO₃) in a mixture of 1,4-dioxane (B91453) and water being effective. mdpi.comnih.gov In some cases, the use of silver carbonate (Ag₂CO₃) in N-methyl-2-pyrrolidone (NMP) has been found to be suitable for Suzuki reactions involving 5-bromothiazoles. beilstein-archives.orgresearchgate.net

The nature of the boronic acid partner also plays a role. Electron-rich boronic acids have been observed to give good yields in couplings with brominated pyrimidines, a related heterocyclic system. mdpi.com Conversely, reactions with electron-poorer boronic acids, such as 4-fluorophenylboronic acid, might require optimization of the catalytic system to achieve high yields. uzh.ch

Below is an interactive data table summarizing typical conditions for Suzuki reactions involving brominated thiazole derivatives.

| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |

| 5-Bromothiazole derivative | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Variable | nih.gov |

| 5-Bromothiazole derivative | Phenylacetylene (Sonogashira) | Pd(PPh₃)₄ | Not Specified | NMP | 80 | 43-60 | beilstein-archives.org |

| 5-Bromothiazole derivative | Olefin (Heck) | Pd(PPh₃)₄ | Not Specified | NMP | 120 | 43-60 | beilstein-archives.org |

| 5-Bromo-1,2,3-triazine | 4-tert-Butylphenylboronic acid | Pd(dppf)Cl₂ (15) | Ag₂CO₃ | MeCN | 80 | 81 | uzh.ch |

Reactivity at Other Nucleophilic and Electrophilic Sites

While the bromine atom is the most prominent site for functionalization, the this compound scaffold possesses other reactive positions. The thiazole ring itself can undergo electrophilic substitution reactions, although the presence of the deactivating bromine atom at the 5-position and the 4-fluorophenyl group at the 2-position influences the reactivity of other positions.

The nitrogen atom in the thiazole ring possesses nucleophilic character and can be involved in reactions such as quaternization. The sulfur atom, while generally less reactive, can be oxidized under specific conditions to form sulfoxides or sulfones.

Furthermore, the 4-fluorophenyl substituent can also be a site for chemical modification, although this is less common compared to reactions on the thiazole core. The fluorine atom can influence the electronic properties of the entire molecule and can be a site for nucleophilic aromatic substitution under harsh conditions.

Mechanistic Insights into Derivatization Pathways and Side Reaction Mitigation

The mechanism of the Suzuki reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The oxidative addition of the 5-bromothiazole derivative to the Pd(0) catalyst forms a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which regenerates the Pd(0) catalyst and forms the desired carbon-carbon bond of the product. researchgate.net

Side reactions can occur during these derivatization processes. For instance, in Suzuki reactions, homocoupling of the boronic acid can be a competing pathway. nih.gov The choice of reaction conditions, including the base and solvent, is crucial to minimize these side reactions. For Sonogashira reactions, polymerization of the terminal alkyne can be a significant side reaction, which can be mitigated by controlling the reaction temperature. beilstein-archives.org In some instances, debromination of the starting material can occur, particularly when using reducing agents. For example, triethyl phosphite (B83602) used in the Arbuzov reaction has been observed to reduce the bromine at the 5-position of a thiazole ring. nih.gov Careful control of stoichiometry and reaction conditions is essential to prevent over-bromination or other unwanted transformations when performing electrophilic additions.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired products. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For Suzuki reactions, a screening of different palladium catalysts, phosphine (B1218219) ligands, bases, and solvents is often necessary to identify the optimal combination for a specific substrate. For example, while Pd(PPh₃)₄ is a common catalyst, other palladium sources like Pd(OAc)₂ in combination with specific ligands can also be effective. rsc.org The use of increasingly electron-deficient ferrocene-based ancillary ligands has been shown to enable the efficient cross-coupling of electron-poor heterocycles. uzh.ch

The reaction temperature is another critical parameter. While many Suzuki reactions are carried out at elevated temperatures (e.g., 80-120 °C), the optimal temperature can vary depending on the specific reactants and catalyst system. beilstein-archives.orguzh.ch Microwave irradiation has also been employed to accelerate reactions and improve yields in the synthesis of thiazole derivatives. nih.govmdpi.com

Purification of the final products is typically achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials, catalyst residues, and byproducts.

The following table presents a summary of reaction condition optimization for related heterocyclic systems, which can provide valuable insights for the synthesis of this compound derivatives.

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Key Optimization Parameter | Outcome | Reference |

| Suzuki Coupling | 5-Bromo-1,2,3-triazine | Pd(dppf)Cl₂ | MeCN | Ligand Screening | dppf-CF₃ ligand improved yield | uzh.ch |

| Suzuki Coupling | 2,5-Dibromothiophene | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | Base Screening | Inorganic base choice influenced yield | nih.gov |

| Decarboxylative Bromination | Thiazole-5-carboxylic acid | N-Bromosuccinimide | Not Specified | Brominating Agent | Highly efficient synthesis | researchgate.net |

| Thiazole Synthesis | Dithiooxamide & Aldehyde | L-Proline | Ethylene Glycol | DES Composition & Temperature | Improved yields under greener conditions | mdpi.com |

| Wittig-Horner Reaction | Phosphonate & Benzaldehyde | Not Specified | Not Specified | Reaction Conditions | Avoided debromination at C5 | nih.gov |

Computational and Theoretical Investigations of 5 Bromo 2 4 Fluorophenyl Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of heterocyclic compounds. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) have demonstrated reliability in providing a good balance between accuracy and computational cost for predicting the molecular and spectroscopic properties of such systems. kbhgroup.inajchem-a.com

In a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations showed that the rings are nearly coplanar, which is essential for electron delocalization. kbhgroup.in For 5-Bromo-2-(4-fluorophenyl)thiazole, similar planarity is expected. The optimized structure would likely possess C1 point group symmetry with a calculated ground state energy.

A representative table of optimized geometrical parameters for a similar heterocyclic structure, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, is presented below to illustrate typical findings. kbhgroup.in

Table 1: Selected Optimized Geometrical Parameters for an Analogous Compound

| Parameter | Calculated Bond Length (Å) | Parameter | Calculated Bond Angle (°) |

|---|---|---|---|

| C-H (phenyl) | 1.083 - 1.084 | C-C-C (phenyl) | ~120 |

| C-C (phenyl) | 1.386 - 1.403 | C-N-N (ring) | ~110 |

| C=N (ring) | 1.298 | C-C-N (ring) | ~115 |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com

For this compound, the HOMO is expected to be distributed over the electron-rich thiazole (B1198619) ring and the sulfur atom, while the LUMO is likely centered on the phenyl ring and the C=N bond. This distribution facilitates π → π* electronic transitions. researchgate.net

DFT calculations for the analogous molecule 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com These values suggest significant stability.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 |

| ELUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Theoretical vibrational analysis is performed to understand the molecular vibrations and to assign the bands observed in experimental FT-IR and FT-Raman spectra. DFT calculations can predict the vibrational frequencies and intensities. However, calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor for better correlation. mdpi.com

The assignment of calculated frequencies to specific vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED expresses the contribution of individual internal coordinates (like stretching, bending, or torsion) to each normal mode of vibration. researchgate.net

For this compound, characteristic vibrations would include C-H stretching of the phenyl ring, C=N and C=C stretching of the thiazole ring, and C-F and C-Br stretching modes. In studies of similar molecules, a good correlation (R² > 0.99) is often found between theoretical and experimental vibrational frequencies. researchgate.net

Table 3: Representative Vibrational Mode Assignments for Thiazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C=N stretching (thiazole) | 1650 - 1550 |

| C=C stretching (aromatic/thiazole) | 1625 - 1430 |

| C-F stretching | 1250 - 1000 |

| C-H in-plane bending | 1300 - 1000 |

| C-Br stretching | 700 - 500 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red/Yellow Regions: Indicate negative potential, rich in electrons. These are the most likely sites for an electrophilic attack.

Blue Regions: Indicate positive potential, electron-deficient. These are the most likely sites for a nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map is expected to show the most negative potential localized around the electronegative nitrogen atom of the thiazole ring and the fluorine atom on the phenyl ring. tandfonline.com These areas are susceptible to electrophilic interactions. Conversely, positive potential would be found around the hydrogen atoms. Such analysis is crucial in drug design for understanding potential intermolecular interactions. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization and intramolecular interactions within a molecule. It investigates the stabilization energy (E(2)) associated with the transfer of electron density from a filled donor NBO to an empty acceptor NBO. Higher E(2) values indicate stronger interactions. researchgate.net

In this compound, significant hyperconjugative interactions are expected. These would involve the delocalization of lone pair (n) electrons from the sulfur, nitrogen, and fluorine atoms into the antibonding (π) orbitals of the thiazole and phenyl rings. For instance, interactions like n(N) → π(C=C) and n(F) → π*(C-C) contribute significantly to the stabilization of the molecular structure. A study on a similar molecule, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, showed that such strong conjugative interactions lead to increased polarization and stability. researchgate.net

Table 4: Example of NBO Donor-Acceptor Interactions in a Heterocyclic System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | π(C2-S1) | 25.5 |

| π(C4-C5) | π(C2-N3) | 18.9 |

| LP(1) Cl | σ*(C-C) | 0.5 |

DFT calculations can also be used to compute key thermodynamic properties of a molecule at a given temperature and pressure. Based on the vibrational analysis, parameters such as zero-point vibrational energy (ZPVE), thermal energy (E), specific heat capacity (Cv), and entropy (S) can be determined. These properties are fundamental to understanding the stability and behavior of the compound under various thermal conditions. A computational study on 2-bromo-5-nitrothiazole (B146120) reported such thermodynamic parameters, providing a basis for what to expect for the title compound. researchgate.net

Table 5: Calculated Thermodynamic Properties for an Analogous Thiazole Compound

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 40.56 |

| Thermal Energy (kcal/mol) | 43.45 |

| Specific Heat Capacity (cal/mol·K) | 28.31 |

| Entropy (cal/mol·K) | 85.12 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Electronic Transitions

Theoretical investigations on related compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, have utilized TD-DFT to calculate electronic absorption spectra, which are then compared with experimental results. researchgate.net Such studies help in understanding the molecular orbitals involved in electronic transitions. For instance, in many organic molecules, the lowest energy electronic transitions are of the n→π* or π→π* type. The energies of these transitions, and consequently the absorption wavelengths, are influenced by the molecular structure and the presence of substituents. In the case of this compound, the bromine atom and the fluorophenyl group are expected to modulate the electronic properties of the thiazole ring, influencing the HOMO-LUMO energy gap and the characteristics of the excited states.

Furthermore, DFT and TD-DFT calculations have been employed to study the nonlinear optical (NLO) properties of related molecules, which are dependent on the molecular polarizability and hyperpolarizability. researchgate.net The presence of electron-donating and electron-withdrawing groups, as well as the extent of π-conjugation, are key factors in determining the NLO response.

The optical properties of molecules can be significantly influenced by their environment, particularly the solvent. The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) is a widely used computational method to account for solvent effects on molecular properties, including excitation energies. This model treats the solvent as a continuous medium with a specific dielectric constant.

While direct studies employing IEFPCM on this compound are not available, research on analogous compounds demonstrates the importance of considering solvent effects. For example, TD-DFT calculations combined with a polarizable continuum model were used to predict the UV-Vis spectra of methyl-2-pyrazinecarboxylate in water, highlighting the role of the solvent in modulating electronic transitions. nih.gov Generally, polar solvents tend to stabilize polar excited states more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. Conversely, nonpolar solvents may induce a blue shift (hypsochromic shift). The specific nature of the solvent effect depends on the change in the dipole moment of the molecule upon excitation. For this compound, the polarity of the molecule would be a key determinant in how its excitation energies are affected by different solvents.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are invaluable tools in computational drug discovery, providing insights into the potential interactions of a ligand with a biological target. Although specific studies on this compound are limited, research on structurally related thiazole and triazole derivatives offers a glimpse into the possible applications of these methods for the target compound.

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score.

Studies on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have explored their binding to cyclooxygenase (COX) enzymes. zsmu.edu.uacsfarmacie.cz These studies revealed that certain derivatives exhibit promising binding energies, suggesting a potential for anti-inflammatory activity. zsmu.edu.uacsfarmacie.cz For instance, compounds 2e and 2g in one such study showed binding energies of –7.843 and –7.796 kcal/mol, respectively, with COX-1. zsmu.edu.ua

In a different context, thiazole derivatives have been investigated as inhibitors of other enzymes. For example, a series of 2,4-disubstituted thiazoles were docked into the active site of tubulin, with some compounds showing significant binding interactions. nih.gov Similarly, other thiazole-based compounds have been docked against targets like EGFR kinase and DNA topoisomerase IB. nih.govmdpi.com One study on thiazole-based stilbene (B7821643) analogs identified a potent DNA topoisomerase IB inhibitor with a strong binding interaction, highlighting the importance of hydrogen bonding and π-π stacking. nih.gov

The following table summarizes docking results for some thiazole and triazole derivatives against various targets, providing an indication of the range of binding affinities that can be expected for such compounds.

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound 2e (a triazole derivative) | COX-1 | -7.843 | zsmu.edu.ua |

| Compound 2g (a triazole derivative) | COX-1 | -7.796 | zsmu.edu.ua |

| Lapatinib (reference drug) | EGFR | -12.20 | mdpi.com |

| Compound B-2 (a chalcone) | EGFR | -9.03 | mdpi.com |

| Compound 8 (a thiazole-based stilbene analog) | DNA Topoisomerase IB | Not specified, but noted as potent | nih.gov |

Molecular docking not only predicts binding affinity but also provides detailed insights into the specific interactions between a ligand and a protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In studies of thiazole derivatives, various key interactions have been identified. For example, in the case of a thiazole-based stilbene analog binding to DNA topoisomerase IB, a hydrogen bond between the nitrogen atom of the thiazole ring and the amino acid residue Arg364 was found to be crucial for its inhibitory activity. nih.gov For other thiazole derivatives targeting tubulin, interactions involving the thiazole ring's sulfur atom and arene-H bonds have been observed. nih.gov

For derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, hydrophobic interactions of the alkyl groups were shown to influence the affinity and selectivity towards COX-1 and COX-2. zsmu.edu.uacsfarmacie.cz This suggests that for this compound, the bromo and fluorophenyl groups would likely play a significant role in defining its interactions with a target protein.

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. While no specific MD simulation studies on this compound were found, research on other thiazole derivatives illustrates the utility of this technique.

MD simulations have been used to study the stability of thiazoloquinolinone derivatives in complex with VEGFR-2. nih.gov These simulations can reveal fluctuations in the protein-ligand complex and identify key amino acid residues that maintain frequent interactions with the ligand. nih.gov In another study, MD simulations of hybrid chalcone-thiazole derivatives as DNA gyrase B inhibitors were performed to gain insights into their structural behavior. nih.gov Such simulations can also be used to analyze the torsional degrees of freedom within the ligand, providing information on its conformational flexibility within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (physicochemical, electronic, steric, etc.) with the observed activity.

Although no QSAR studies specifically featuring this compound were identified, research on other thiazole and triazole derivatives demonstrates the applicability of this approach. For instance, QSAR studies have been performed on 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives to understand their antithrombotic activity. nih.gov This study found that electronic parameters were the most significant factors influencing the activity. nih.gov In another study on thiazole derivatives as 5-lipoxygenase inhibitors, a 2D-QSAR model was developed with a good correlation coefficient, indicating its predictive ability. tcichemicals.com

QSAR models can be valuable for predicting the activity of new compounds and for guiding the design of more potent analogs. For a series of compounds including this compound, a QSAR study would likely involve calculating various molecular descriptors and using statistical methods to build a predictive model.

Development of Predictive Models for Biological Activity

The development of predictive models, such as QSAR, is a common practice for classes of compounds like thiazoles to forecast their biological activity against various targets, including cancer cells, microbes, or specific enzymes. laccei.orgnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the virtual screening of new derivatives and the prioritization of candidates for synthesis.

A thorough search of scientific databases yields no specific QSAR models or other predictive models for the biological activity of this compound. While numerous studies develop such models for other thiazole series, the specific combination of a 5-bromo and a 2-(4-fluorophenyl) substituent has not been the subject of a dedicated modeling study.

Correlation of Theoretical Descriptors with Experimental Data

A key aspect of computational chemistry is the validation of theoretical findings against experimental results. This involves calculating theoretical descriptors—such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and dipole moments—and correlating them with experimentally measured data, for instance, IC₅₀ values from bioassays or spectroscopic data. researchgate.netnih.gov This correlation helps in understanding the mechanism of action and in refining the computational models.

No published research could be found that provides experimental biological data for this compound, and consequently, no studies correlating such data with theoretical descriptors exist.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, often featuring donor and acceptor groups, are frequently investigated for their NLO properties, which are crucial for applications in optoelectronics and photonics. nih.govresearchgate.net The thiazole ring can act as a component in such systems. Theoretical calculations are a primary tool for predicting NLO properties like polarizability (α) and hyperpolarizability (β and γ). researchgate.net

There is no available literature or data concerning the theoretical calculation or experimental measurement of the non-linear optical (NLO) properties for this compound. Studies on NLO properties of thiazole derivatives typically focus on molecules with strong electron-donating and electron-withdrawing groups designed to maximize the NLO response, a molecular design strategy not immediately apparent in the structure of this compound. acs.org

Medicinal Chemistry and Biological Activity Studies of 5 Bromo 2 4 Fluorophenyl Thiazole and Its Analogues

Antimicrobial Activity and Proposed Mechanisms of Action

Thiazole (B1198619) derivatives are known for their broad-spectrum antimicrobial properties. nih.govnih.govresearchgate.net The incorporation of a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the thiazole ring, as seen in 5-Bromo-2-(4-fluorophenyl)thiazole, has been a key strategy in the development of potent antimicrobial agents.

Antibacterial Effects and Suggested Molecular Targets (e.g., DNA Gyrase, Topoisomerase IV, Enzymes Involved in Protein Synthesis)

Analogues of this compound have shown significant antibacterial activity. A primary mechanism of action for many thiazole-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV. brc.hunih.govnih.govals-journal.commdpi.com These essential enzymes regulate DNA topology and are crucial for bacterial DNA replication and cell division. brc.huals-journal.commdpi.com By inhibiting these enzymes, the compounds effectively halt bacterial proliferation, leading to cell death. brc.hu

Research on related thiazole structures, such as 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, has demonstrated potent inhibition of E. coli DNA gyrase and Staphylococcus aureus DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar range. brc.hu Similarly, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues have been shown to strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase. nih.gov The antibacterial efficacy of these compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

| Compound Class | Bacterial Target | Organism(s) | Observed Effect |

|---|---|---|---|

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | DNA gyrase, Topoisomerase IV | E. coli, S. aureus | Inhibition in nanomolar range |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides | DNA gyrase | S. aureus, B. subtilis | Strong inhibition |

Antifungal Properties and Suggested Molecular Targets (e.g., Cytochrome P450 14α-sterol demethylase, Dehydrosqualene Synthase)

In addition to antibacterial effects, thiazole derivatives exhibit significant antifungal properties. nih.govnih.gov A key target for many antifungal drugs is cytochrome P450 14α-sterol demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. While direct studies on this compound's effect on CYP51 are not detailed, related azole compounds are well-known inhibitors of this enzyme.

Other studies on compounds with similar structural motifs, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have demonstrated notable antifungal activity. zsmu.edu.ua The mechanism of action for some antifungal agents involves causing damage to the cell membrane, as observed with 3-(4-bromophenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one against Candida albicans. nih.gov

Antiviral Potential and Inhibition of Viral Replication (e.g., HIV-1)

The antiviral potential of thiazole derivatives has also been an area of active research. nih.govresearchgate.netnih.gov Certain thiazole-containing compounds have been identified as inhibitors of HIV-1 replication. nih.govresearchgate.netnih.gov For instance, a thiazole-5-carboxamide (B1230067) derivative, GPS491, was identified as a potent inhibitor of HIV-1 replication by altering viral RNA processing and accumulation. nih.govnih.gov This compound demonstrated an IC50 of approximately 0.25 µM in inhibiting viral gene expression. nih.govnih.gov While specific studies on the anti-HIV activity of this compound are limited, the broader class of thiazole derivatives shows promise in this therapeutic area.

Anticancer Activity and Molecular Mechanisms

Thiazole-based compounds have garnered significant attention for their potential as anticancer agents, with research focusing on their ability to inhibit key enzymes involved in cancer progression and to induce cytotoxic effects in various cancer cell lines. nih.govmdpi.comnih.gov

Inhibition of DNA Topoisomerase IB (Top1)

One of the key molecular targets for thiazole-based anticancer drugs is DNA topoisomerase IB (Top1). nih.gov This nuclear enzyme plays a critical role in regulating DNA topology during replication and transcription. nih.gov A series of thiazole-based stilbene (B7821643) analogues were synthesized and evaluated for their Top1 inhibitory activity. nih.gov Among these, compounds with a 4-(4-halophenyl)thiazole moiety, structurally related to this compound, displayed significant Top1 inhibition. nih.gov For example, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent Top1 inhibitor, with activity comparable to the well-known Top1 inhibitor camptothecin. nih.gov

Cytotoxic Effects on Specific Cancer Cell Lines (focus on cellular pathways affected)

Analogues of this compound have demonstrated cytotoxic effects against various human cancer cell lines. nih.govnih.gov For instance, thiazole-based stilbene analogues showed high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov Specifically, compounds (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole and (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole exhibited potent cytotoxicity with IC50 values of 0.78 μM and 0.62 μM against MCF-7 and HCT116 cells, respectively. nih.gov

Another related compound, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, was shown to decrease cell metabolism and proliferation in human lung carcinoma (A549), squamous cell carcinoma (SCC-15), colon adenocarcinoma (CACO-2), and neuroblastoma (SH-SY5Y) cell lines at micromolar concentrations. nih.gov This compound also increased the activity of caspase-3, suggesting an induction of apoptosis. nih.gov

| Compound | Cancer Cell Line | IC50 Value |

|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 (Breast) | 0.78 µM |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 (Colon) | 0.62 µM |

Targeting Epidermal Growth Factor Receptor (EGFR)

The thiazole scaffold is a recognized pharmacophore in the development of anticancer agents, with several approved drugs incorporating this heterocyclic motif. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a crucial therapeutic target in cancer therapy, as its overexpression or mutation can significantly enhance cell proliferation and survival. nih.govmdpi.com Research has focused on designing thiazole-containing compounds as potent EGFR inhibitors.

Hybrids combining pyrazoline and thiazole scaffolds have emerged as particularly effective in creating conjugates with targeted anticancer properties, including specific activity against EGFR. mdpi.com Studies on thiazolyl-pyrazoline hybrids have demonstrated their potential as dual inhibitors of EGFR and other key kinases like HER2 and VEGFR-2. nih.govnih.gov The substitution pattern on these molecules is critical for their biological activity. For instance, the presence of a 4-fluorophenyl group, as seen in this compound analogues, has been a key feature in the design of potent EGFR inhibitors. nih.gov

In one study, a series of novel 4-fluorophenyl substituted thiazolyl-pyrazoline derivatives were synthesized and evaluated for their antiproliferative effects and EGFR kinase inhibition. nih.gov Several of these compounds exhibited potent activity, with the most promising derivatives showing significant inhibition of the EGFR kinase. nih.gov Specifically, compounds 7g and 7m from this series demonstrated strong antiproliferative action against the T-47D breast cancer cell line and notable EGFR inhibition. nih.gov The results indicated that these thiazolyl pyrazolines were generally more potent against breast cancer cells than lung cancer cells. nih.gov

Further research into thiazolyl-pyrazolines revealed that modifications at the C-5 position of the thiazole ring could significantly influence EGFR inhibitory activity. nih.gov For example, incorporating an ester functionality at this position was more beneficial for activity than an acetyl or amide group. nih.gov The substitution on the pyrazoline ring also played a role, with a 3,4-dimethoxy substitution on the phenyl ring leading to the best EGFR inhibition in one study. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Thiazole Analogues This table is interactive. You can sort and filter the data.

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazolyl Pyrazoline 7g | T-47D (Breast) | 0.88 | nih.gov |

| Thiazolyl Pyrazoline 7m | T-47D (Breast) | 0.75 | nih.gov |

| Thiazolyl Pyrazoline 7g | A549 (Lung) | 3.92 | nih.gov |

| Thiazolyl Pyrazoline 7m | A549 (Lung) | 6.53 | nih.gov |

| Thiazolyl-pyrazoline VI | EGFR Kinase | 0.06 | nih.gov |

| Thiazolyl-pyrazoline V | EGFR Kinase | 0.0318 | nih.gov |

Anti-inflammatory Activity and Related Pathways

The thiazole nucleus is a key component in the development of novel anti-inflammatory agents. Its derivatives have been investigated for their ability to modulate key enzymatic pathways involved in the inflammatory process, such as those involving 5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX) enzymes.

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are lipid mediators deeply involved in inflammation-related conditions. nih.gov Inhibiting 5-LOX is a promising strategy for developing anti-inflammatory therapies. nih.gov Thiazole derivatives have been identified as direct inhibitors of the 5-LOX enzyme. nih.gov

Research into N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has demonstrated their potential as 5-LOX inhibitors. nih.gov A study focused on optimizing this class of compounds found that specific substitutions on the aryl rings are crucial for potent anti-inflammatory activity. nih.gov For example, the compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a particularly potent 5-LOX inhibitor. nih.gov The development of dual inhibitors that target both COX-2 and 5-LOX pathways is considered an important area of research to create safer nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Such dual inhibition could provide anti-inflammatory effects with a reduced risk of the side effects associated with inhibiting only one pathway. nih.gov

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov

Thiazole derivatives have been incorporated into scaffolds designed to selectively inhibit COX-2. nih.gov In one study, a series of thiazolyl benzenesulfonamide (B165840) analogues were synthesized and evaluated for their ability to inhibit human COX-1 and COX-2 enzymes. nih.gov Several of these compounds displayed potent and selective inhibition of COX-2, with IC₅₀ values in the nanomolar range, comparable or superior to established NSAIDs like diclofenac. nih.gov For instance, the thiazolyl benzenesulfonamide analogue 6b showed more potent human COX-2 inhibition compared to other analogues in its series. nih.gov The data suggest that both COX and 5-LOX inhibitors can be neuroprotective by suppressing the toxic actions of microglia and macrophages. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Thiazole Analogues This table is interactive. You can sort and filter the data.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Analogue 6b | 13.92 | 0.05 | 278.4 | nih.gov |

| Analogue 6e | 12.35 | 0.04 | 308.75 | nih.gov |

| Diclofenac | 1.92 | 0.15 | 12.8 | nih.gov |

| Indomethacin | 0.23 | 4.52 | 0.05 | nih.gov |

Interactions with Neuropsychiatric Targets (e.g., Metabotropic Glutamate (B1630785) Receptors)

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate neurotransmission throughout the central nervous system and are implicated in various neurological and psychiatric disorders. nih.gov The mGluR subtype 5 (mGluR5) has been a significant target for drug discovery efforts aimed at treating conditions like anxiety and schizophrenia. nih.gov

Thiazole-containing compounds have been developed as specific and selective antagonists for the mGluR5 receptor. A notable example is 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) , which has been instrumental as a pharmacological tool to study the function of mGluR5. nih.gov The development of such selective antagonists highlights the utility of the thiazole scaffold in designing molecules that interact with CNS targets. nih.gov The activation of mGluR5 receptors can initiate signaling cascades that alter gene transcription and regulate synaptic plasticity, making them a key target for therapeutic intervention. nih.gov Research has led to the discovery of diverse chemical scaffolds, including those with a thiazole core, that act as allosteric modulators of mGluR5, demonstrating both positive (PAMs) and negative (NAMs) modulatory activity. nih.gov These modulators offer a sophisticated way to fine-tune receptor activity for potential therapeutic benefit in neuropsychiatric disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiazole derivatives, the nature and position of halogen substituents on the phenyl rings are critical determinants of their potency and selectivity against various biological targets. nih.govfrontiersin.org

In the context of EGFR inhibition, the presence of halogen atoms on aryl groups is a common feature of effective tyrosine kinase inhibitors. mdpi.com For example, in a series of pyrazoline–thiazole hybrids, substitutions with halogens were integral to their design as anticancer agents. mdpi.com The specific placement of a fluorine atom, as in the 2-(4-fluorophenyl) moiety, is a recurring motif in potent kinase inhibitors. nih.govjohnshopkins.edu

For anti-inflammatory activity, SAR studies of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as 5-LOX inhibitors revealed that a chloro-substitution at the para-position of the 4-phenyl ring was favorable for activity. nih.gov The compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine emerged as a highly potent inhibitor from this analysis. nih.gov

Similarly, in the development of selective COX-2 inhibitors, the substitution pattern on the phenyl ring attached to the thiazole core significantly impacts efficacy. nih.gov SAR analysis of theophylline-1,2,4-triazole derivatives showed that both the type of halogen (e.g., chloro) and its position on the N-phenylacetamide ring played a crucial role in inhibitory potential against serine protease. frontiersin.org For instance, a 2-chlorophenyl substituent resulted in higher percentage inhibition than a 3,4-dichlorophenyl substituent. frontiersin.org These findings underscore the principle that the specific halogen and its location are not interchangeable and must be carefully optimized to achieve the desired biological effect and selectivity. nih.govfrontiersin.org

Impact of Aromatic and Heteroaromatic Substitutions on Activity Profiles

The substitution patterns on aromatic and heteroaromatic rings attached to the thiazole core play a critical role in defining the biological activity profiles of these compounds. Research has shown that the nature, position, and number of substituents can significantly influence the potency and selectivity of these molecules against various biological targets.

For instance, in the context of antimalarial activity, the substitution on a phenyl ring attached to the thiazole nucleus is a key determinant. Studies have indicated that monosubstitution at the ortho position of the phenyl ring with electron-withdrawing groups that are not bulky is crucial for activity. Conversely, disubstitution at both ortho positions results in a loss of activity. When the para position is substituted, a small atom like fluorine is preferred to maintain biological efficacy. nih.gov

In the development of antagonists for the Zinc-Activated Channel (ZAC), a class of N-(thiazol-2-yl)-benzamide analogs has been investigated. The substitution on the phenyl ring of the benzamide (B126) moiety was found to be critical. For example, replacing the 5-bromo-2-chlorophenyl group of the parent compound with a 3-iodophenyl or a 3,5-dimethylphenyl ring did not substantially alter the antagonist activity. nih.gov However, ortho-tolyl and para-tolyl substitutions led to inactive compounds. nih.gov This highlights the sensitivity of the target receptor to the steric and electronic properties of the substituent.

Furthermore, the introduction of different aromatic and heteroaromatic rings can modulate the therapeutic application. Thiophene, a five-membered sulfur-containing heterocycle, is often incorporated into biologically active molecules to enhance pharmacokinetic and pharmacodynamic profiles, owing to its unique electronic properties that can improve binding affinity. nih.gov Similarly, pyrazole, another five-membered heterocycle, is known to exhibit a wide range of pharmacological effects. nih.gov The combination of these rings with a thiazole nucleus can lead to compounds with dual activities, such as anti-inflammatory and antimicrobial properties. nih.gov In a series of thiazole-1,3,5-triazine hybrids, various substitutions on the phenyl, pyridyl, and other five-membered rings were associated with enhanced antimalarial activity. nih.gov

The activity of certain thiazole derivatives against bacterial and fungal strains has also been linked to the nature of the aromatic substituent. For Schiff bases derived from 2-aminothiazole, the presence of electron-withdrawing groups, such as nitro and fluoro, at the para position of the phenyl ring resulted in the highest inhibitory activity against both bacterial and antifungal strains. mdpi.com

Table 1: Impact of Aromatic Substitutions on ZAC Antagonist Activity

| Parent Moiety | Substitution on Phenyl Ring | Resulting Activity Profile | Reference |

|---|---|---|---|

| 5-bromo-2-chlorophenyl | 3-iodophenyl | Antagonist activity not substantially altered | nih.gov |

| 5-bromo-2-chlorophenyl | 3,5-dimethylphenyl | Antagonist activity not substantially altered | nih.gov |

| 5-bromo-2-chlorophenyl | ortho-tolyl | Essentially inactive | nih.gov |

| 5-bromo-2-chlorophenyl | para-tolyl | Essentially inactive | nih.gov |

Role of Specific Functional Groups on Binding Affinity and Modulatory Effects

Specific functional groups appended to the thiazole scaffold and its associated aromatic rings are fundamental in dictating binding affinity and allosteric modulatory effects on biological targets. The electronic nature and steric bulk of these groups can fine-tune the interaction with receptor binding pockets.

The presence of a fluorine atom, as seen in the 2-(4-fluorophenyl) moiety, is a common strategy in medicinal chemistry. Fluorine substitution can increase the lipophilicity and membrane permeability of a compound, which may lead to enhanced biological activity. ontosight.ai This is a critical factor for drugs targeting intracellular components or needing to cross biological membranes.

In the study of ZAC antagonists, the introduction of various functional groups at the 3-position of the phenyl ring of N-(4-(tert-butyl)thiazol-2-yl)-benzamide analogues produced a range of effects. A 3-fluorophenyl analog was found to be roughly equipotent to the parent compound and acted as a nearly complete inhibitor. nih.gov In contrast, a 2,3,4,5,6-pentafluorophenyl analog was a considerably weaker antagonist. nih.gov The introduction of methyl, ethoxy, or acetyl groups at the 3-position significantly decreased ZAC activity, whereas a 3-dimethylamino group resulted in a compound that was roughly equipotent. nih.gov This demonstrates that even small modifications can lead to substantial changes in inhibitory potential. Furthermore, a 5-chloro-2-methoxyphenyl analog displayed potent but only partial inhibition, suggesting a different mode of interaction or a change in its modulatory effect. nih.gov

The substitution on the thiazole ring itself is also a critical determinant of activity. For a series of N-(thiazol-2-yl)-benzamide analogs, modifications at the 5-position of the thiazole ring were explored. The replacement of a 5-methyl ester with a 5-ethyl ester on the thiazole ring led to a surprising loss of activity in many cases, indicating that the steric bulk at this position is a sensitive parameter for ZAC inhibition. nih.gov

In a different series of thiazole derivatives designed as EGFR and VEGFR-2 inhibitors, the interplay between functional groups on different parts of the molecule was evident. A compound featuring a methoxy (B1213986) (OMe) group on the phenylacrylolyl moiety and a bromine (Br) atom on a coumarin (B35378) ring attached to the thiazole showed the highest potency as both an EGFR and a VEGFR-2 inhibitor. nih.gov This highlights the synergistic or additive effects of multiple functional groups in achieving high binding affinity and potent inhibitory action.

Table 2: Effect of Functional Group Substitution on ZAC Antagonist Activity

| Parent Scaffold | Substitution Position | Functional Group | Effect on ZAC Activity | Reference |

|---|---|---|---|---|

| N-(4-(tert-butyl)thiazol-2-yl)-benzamide | 3-position of phenyl ring | Fluorine | Roughly equipotent, almost complete inhibition | nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-benzamide | Phenyl ring | Pentafluorophenyl | Considerably weaker antagonist | nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-benzamide | 3-position of phenyl ring | Methyl | Substantially decreased activity | nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-benzamide | 3-position of phenyl ring | Ethoxy | Substantially decreased activity | nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-benzamide | 3-position of phenyl ring | Acetyl | Substantially decreased activity | nih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-benzamide | 3-position of phenyl ring | Dimethylamino | Roughly equipotent | nih.gov |

| N-(thiazol-2-yl)-benzamide | 5-position of thiazole ring | Ethyl ester (vs. Methyl ester) | Led to inactivity in several analogs | nih.gov |

Materials Science Applications of 5 Bromo 2 4 Fluorophenyl Thiazole and Its Analogues

Organic Electronics and Semiconductor Properties

The field of organic electronics leverages the tunable properties of conjugated organic molecules to create lightweight, flexible, and cost-effective electronic devices. Thiazole-containing compounds have emerged as promising candidates for various applications within this field due to their inherent electronic characteristics.

The thiazole (B1198619) ring is an electron-accepting heterocycle, a property conferred by the presence of the electron-withdrawing imine (C=N) nitrogen atom. nih.govresearchgate.net This inherent electron deficiency has a significant impact on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of conjugated molecules incorporating this moiety. researchgate.net Specifically, the introduction of a thiazole unit tends to lower both the HOMO and LUMO energy levels, which is a crucial aspect in the design of stable and efficient organic semiconductors. researchgate.netacs.org

For n-type (electron-transporting) organic semiconductors, a low-lying LUMO level (typically below -4.0 eV) is highly desirable to ensure stability against oxidation by ambient oxygen and water, enabling processing under normal atmospheric conditions. researchgate.net The electron-deficient nature of the thiazole core contributes to achieving these low LUMO energies. Furthermore, the rigid and planar structure of thiazole-based systems can facilitate strong intermolecular π-π stacking interactions in the solid state. rsc.org These interactions are critical for efficient charge transport, as they create pathways for charge carriers to hop between adjacent molecules. nih.gov The combination of tunable energy levels and the propensity for ordered molecular packing makes the thiazole core a powerful component in the molecular engineering of high-performance organic semiconductors.

The design of organic semiconductors often involves the strategic combination of electron-donating (donor) and electron-accepting (acceptor) units within a conjugated framework, a concept known as the donor-acceptor (D-A) approach. acs.org This strategy allows for precise control over the material's band gap, absorption spectrum, and charge transport properties. Thiazole and its derivatives are frequently employed as acceptor units in these D-A systems. nih.govresearchgate.net

In the context of 5-Bromo-2-(4-fluorophenyl)thiazole, the molecule combines the electron-deficient thiazole core with a 4-fluorophenyl group and a bromine atom. The 4-fluorophenyl group, being electron-withdrawing due to the high electronegativity of the fluorine atom, further enhances the electron-accepting character of the molecule. Fluorination of organic semiconductors is a well-established strategy to lower both HOMO and LUMO energy levels. researchgate.netacs.org This can lead to improved air stability for n-type materials and can also influence the open-circuit voltage in organic photovoltaic (OPV) devices. researchgate.net

The bromine atom at the 5-position of the thiazole ring also plays a crucial role. While it has a modest electronic effect, its primary utility in the design of more complex organic semiconductors lies in its ability to serve as a versatile synthetic handle. The bromine atom can be readily displaced or used in various cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira reactions) to introduce other functional groups or to extend the conjugated system by linking to other aromatic units. acs.orgnih.gov This modular approach allows for the systematic development of a wide range of materials with tailored properties for specific applications, such as active layers in OPVs or channels in organic field-effect transistors (OFETs).

For instance, the synthesis of A-D-A type small molecules for OPVs often relies on the coupling of a central donor unit with two flanking acceptor units, which could be derived from a brominated thiazole precursor. acs.org The ability to fine-tune the electronic and optical properties through such synthetic modifications is a key advantage of using building blocks like this compound.

In OFETs, the charge carrier mobility is a key performance metric. Thiazole-containing oligomers have been shown to exhibit excellent n-type performance with high electron mobilities. For example, oligomers containing trifluoromethylphenyl-substituted thiazoles have been developed as n-type semiconductors for OFETs. The presence of the electron-withdrawing trifluoromethylphenyl group, similar in effect to the 4-fluorophenyl group, contributes to the high mobility. The rigid structure of these molecules promotes favorable packing for efficient charge transport.

In the realm of PSCs, thiazole-based materials are used as both electron donors and acceptors in the photoactive blend. The ability to tune the energy levels of thiazole derivatives is critical for optimizing the energy level alignment at the donor-acceptor interface, which is essential for efficient charge separation and high open-circuit voltages. The broad absorption and tunable band gaps of thiazole-containing D-A polymers and small molecules make them effective light-harvesting materials.

The table below summarizes the performance of some representative thiazole-based materials in organic electronic devices, illustrating the potential of this class of compounds.

| Thiazole-Based Material | Device Type | Key Performance Metric | Reference |

| Thiazole oligomers with trifluoromethylphenyl groups | OFET | High electron mobility | researchgate.net |

| Thiazole-thiazolothiazole conjugated molecules | OFET | High electron mobility (0.12 cm²/Vs) | researchgate.net |

| Thiazole-fused S,N-heteroacene copolymers | OTFT | Hole mobility of 0.05 cm²/Vs | nih.gov |

| Donor-acceptor polymers with thiazole units | PSC | Power conversion efficiencies > 10% | nih.gov |

Interactive Data Table: Properties of Thiazole-Based Organic Semiconductors (This is a simplified, representative table based on literature data for analogous systems.)

| Compound Family | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | Application |

|---|---|---|---|

| Phenyl-substituted Thiazoles | -5.5 to -6.0 | -2.5 to -3.0 | OFETs |

| Donor-Acceptor Thiazole Polymers | -5.2 to -5.6 | -3.4 to -3.8 | PSCs |

Semiconductive Fluorescent Dyes

In addition to their applications in charge-transporting devices, thiazole-based compounds, particularly those with extended π-conjugation, can exhibit strong fluorescence, making them suitable for use as semiconductive fluorescent dyes. researchgate.net These materials are of interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The fluorescence properties of these dyes, including their emission color and quantum yield, are highly dependent on their molecular structure and intermolecular interactions in the solid state. The introduction of substituents can significantly alter the photophysical properties. For instance, functionalizing thiazolo[5,4-d]thiazole (B1587360) (a fused thiazole system) with different alkyl chains has been shown to tune the solid-state emission from blue to orange-red, demonstrating the strong influence of crystal packing on the fluorescence characteristics.

While specific fluorescence data for this compound is not available, its structure suggests potential as a blue-emitting fluorophore, a class of materials that is in high demand for display and lighting applications. The bromine atom in the molecule offers a convenient point for chemical modification to further tune the emission properties or to attach the dye to other molecules or surfaces. For example, the bromine can be replaced with various aryl groups through cross-coupling reactions, leading to a library of dyes with a range of emission colors and properties.

The development of solid-state fluorescent materials is an active area of research, and thiazole-based structures represent a promising platform for the design of new high-performance dyes.

Catalytic Applications

Exploration as Ligands in Transition Metal Catalysis

Thiazoles, as a class of heterocyclic compounds, possess both sulfur and nitrogen atoms which can act as coordination sites for transition metals. This dual-coordination capability makes them attractive candidates for the development of novel ligands for a range of catalytic reactions. The electronic properties of the thiazole (B1198619) ring can be fine-tuned by the introduction of various substituents, which in turn can influence the stability and reactivity of the resulting metal complexes.

In principle, 5-Bromo-2-(4-fluorophenyl)thiazole could serve as a ligand for various transition metals, such as palladium, nickel, copper, or rhodium. The nitrogen atom of the thiazole ring can act as a sigma-donor, while the sulfur atom can also participate in coordination. The presence of the bromine atom at the 5-position and the 4-fluorophenyl group at the 2-position would electronically modify the thiazole ring, potentially impacting the catalytic activity of its metal complexes.

However, a comprehensive search of scientific databases and patent literature did not yield specific examples or detailed research findings where this compound has been explicitly synthesized and evaluated as a ligand in transition metal-catalyzed reactions. While there is extensive research on other substituted thiazoles as ligands, for instance, in cross-coupling reactions or oxidation catalysis, this specific derivative remains largely unexplored in this context.

Role in Organic Transformation Pathways

The bromine atom at the 5-position of this compound makes it a potential substrate for a variety of organic transformation pathways, particularly cross-coupling reactions. Such reactions are fundamental in the construction of complex organic molecules from simpler building blocks.

Theoretically, the C-Br bond at the 5-position of the thiazole ring could readily participate in well-established palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 5-position.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene. This would enable the vinylation of the thiazole core.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group at the 5-position.

Stille Coupling: Reaction with an organotin reagent.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, leading to 5-aminothiazole derivatives.

Despite the high potential for this compound to serve as a building block in these and other organic transformations, specific published research detailing its use in this manner is scarce. While the reactivity of brominated thiazoles in general is well-documented, the specific reaction conditions, yields, and scope for this particular fluorinated derivative have not been systematically investigated or reported in the available literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(4-fluorophenyl)thiazole, and how are intermediates characterized?

- Methodological Answer : A common approach involves bromination of precursor thiazoles. For example, α-bromoacetophenone derivatives can react with thiourea in anhydrous ethanol under reflux to form the thiazole core, followed by fluorophenyl substitution. Key intermediates are characterized via - and -NMR spectroscopy to confirm regioselectivity. For instance, -NMR signals at δ 7.89 (aromatic protons) and δ 4.69 (bromomethyl group) are critical markers . Purity is assessed using HPLC or TLC, and mass spectrometry validates molecular weight.

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., aromatic protons near δ 7.8–7.9 and fluorine-coupled splitting patterns). -NMR detects carbons adjacent to electronegative groups (e.g., C-F coupling at ~163 ppm) .

- X-ray crystallography : Single-crystal diffraction with programs like SHELXL refines bond lengths and angles. For example, dihedral angles between thiazole and fluorophenyl rings (~36–37°) confirm spatial arrangement .

- IR spectroscopy : Stretching frequencies for C-Br (~550 cm) and C-S (~680 cm) validate functional groups.

Advanced Research Questions

Q. How can reaction yields be optimized for brominated thiazole derivatives like this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, as seen in improved yields (65% vs. 54% in chloroform) .

- Catalysts : Lewis acids like ZnCl or Pd catalysts may accelerate cyclization.

- Temperature control : Lower temperatures reduce side reactions (e.g., debromination), while higher temps (reflux) favor ring closure.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates pure product, avoiding silica gel interactions with bromine.

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, stoichiometry).

- Advanced NMR techniques : Use --HSQC to correlate ambiguous signals or -NMR to confirm fluorophenyl integrity.

- Single-crystal analysis : Resolve regiochemistry disputes via X-ray diffraction, as seen in studies of similar thiazoles where crystallography corrected misassigned substituents .

- Computational validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian) to verify assignments .

Q. How do electronic effects of the bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Its electronegativity polarizes the C-Br bond, facilitating oxidative addition with Pd(0) catalysts.

- Fluorine : The electron-withdrawing effect stabilizes intermediates via resonance (e.g., in SNAr reactions). Computational studies (e.g., NBO analysis) quantify charge distribution at the thiazole C2 position, guiding reaction design .

- Experimental validation : Compare coupling rates with non-fluorinated analogs using kinetic profiling.

Q. What crystallographic challenges arise in analyzing this compound, and how are they mitigated?

- Methodological Answer :

- Disorder management : Bromine and fluorine atoms may exhibit positional disorder. Use SHELXL’s PART instruction to model alternative positions and refine occupancy ratios .

- Twinned data : For crystals with merohedral twinning, employ HKLF 5 format in SHELX to deconvolute overlapping reflections.

- Thermal motion : High thermal parameters (common for halogens) are addressed via anisotropic refinement and low-temperature data collection (e.g., 200 K) .

Biological and Computational Research

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Compare with positive controls (e.g., doxorubicin).

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).

- Target identification : Molecular docking (AutoDock Vina) predicts binding to targets like DNA topoisomerase IB, validated via enzymatic inhibition assays .

Q. How can SAR studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Replace bromine with iodine for heavier atom effects in crystallography or fluorine for improved bioavailability.

- Bioisosteres : Substitute thiazole with oxazole or triazole rings and compare activity. For example, oxazole analogs showed 2-fold higher antimicrobial potency in related studies .

- 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to map electrostatic/hydrophobic requirements .

Data Integration and Reporting

Q. How should researchers document synthetic and analytical data for reproducibility?

- Methodological Answer :

- Synthetic protocols : Report exact molar ratios, solvent grades, and purification R values. For example, "reflux in anhydrous ethanol (48 h)" vs. "room temperature (72 h)" impacts yield .

- Spectroscopic logs : Include raw NMR files (FID format) and crystallographic CIFs in supplementary materials.

- Negative results : Disclose failed conditions (e.g., alternative catalysts or solvents) to guide future work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.